The table below summarizes the key quantitative data for SU4984:
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Molecular Weight | 333.38 g/mol [2] [3] |
| Chemical Formula | C₂₀H₁₉N₃O₂ [2] [3] |
| CAS Number | 186610-89-9 [2] [3] |
| Primary Target & IC₅₀ | FGFR1 (Fibroblast Growth Factor Receptor 1); 10-20 μM [2] [3] |
| Other Kinase Targets | Platelet-derived growth factor receptor (PDGFR), Insulin receptor (InsR) [2] [3] |
| Highest R&D Phase | Preclinical [1] |
This compound functions as a competitive ATP inhibitor [4]. It binds to the ATP-binding pocket in the kinase domain, blocking the transfer of phosphate and subsequent signal transduction.
The binding mode is characterized by:
The following diagram illustrates the mechanism of FGF signaling and this compound inhibition:
This compound inhibits FGF signaling by competing with ATP in the FGFR kinase domain.
The activity of this compound has been validated through various biochemical and cellular assays.
This compound is a versatile tool in biomedical research. Its well-characterized structure and mechanism make it valuable for probing kinase function and for inspiring the design of next-generation therapeutics.
The table below summarizes the core inhibitory data for SU4984 against its primary known targets.
| Target | Assay Type | IC₅₀ / Potency | Experimental Context |
|---|---|---|---|
| FGFR1 Kinase | Enzymatic activity inhibition [1] [2] | 10 - 20 µM [2] | In vitro kinase assay with 1 mM ATP [2] |
| FGFR1 | Cellular autophosphorylation [2] | 20 - 40 µM [2] | Inhibition of aFGF-induced autophosphorylation in NIH 3T3 cells [2] |
| PDGFR & InsR | Tyrosine kinase activity [2] | Inhibits activity [2] | Not quantitatively specified; inhibits tyrosine phosphorylation [2] |
| c-KIT | Constitutive phosphorylation [2] | ~50% reduction at 5 µM [2] | C2 and P815 cells; also reduces wild-type receptor phosphorylation [2] |
| Cell Viability | Cytotoxicity [2] | Active [2] | Kills C2 and P815 cells after 6 days of exposure (1-10 µM) [2] |
This compound also serves as a lead compound and reference molecule in the design of new inhibitors, particularly those based on the oxindole scaffold [3]. However, newer derivatives can exhibit different target profiles; for example, some potent oxindole-based compounds derived from the same structural class as this compound were found to be potent inhibitors of c-Kit kinase rather than FGFR1 [3].
Here are the methodologies for the key experiments used to characterize this compound's activity.
The following diagram illustrates the proposed mechanism by which this compound inhibits FGFR1 signaling, based on structural data of similar inhibitors [1].
The diagram shows how this compound acts as a competitive ATP-binding site inhibitor, entering the kinase domain of FGFR1 to prevent autophosphorylation and subsequent signal transduction [1].
SU4984 is known for its inhibitory profile against several protein tyrosine kinases. The table below summarizes its core biological activities and chemical properties.
| Property | Description |
|---|---|
| Primary Target | Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2] |
| IC50 for FGFR1 | 10-20 μM [1] [3] [2] |
| Additional Targets | Platelet-derived growth factor receptor (PDGFR); Insulin receptor (InsR) [3] [2] |
| Mechanism | ATP-competitive, reversible inhibitor [1] [4] |
| Molecular Formula | C20H19N3O2 [1] [2] |
| CAS Number | 186610-89-9 [1] [2] |
| Primary Application | Research use in cancer-related studies and kinase signaling pathway analysis [2] |
Here are detailed methodologies for key experiments citing this compound, which you can adapt for your research.
This protocol measures the direct inhibition of FGFR1's kinase activity by this compound.
This protocol assesses this compound's ability to inhibit FGFR1 signaling in a cellular context.
The following diagram illustrates the core FGFR signaling pathway and the point of inhibition by this compound.
FGFR Signaling and this compound Inhibition Point. This compound competes with ATP to bind the kinase domain of FGFR1, blocking its activation and downstream signaling [1] [3].
This compound is recognized as an early-generation inhibitor. Its significance lies in helping to establish the indolinone chemical class as a viable scaffold for kinase inhibitor development [3]. However, its moderate potency (micromolar IC50) and multi-kinase profile have limited its use to a research tool.
Subsequent optimization of this and other chemical classes has led to highly potent and selective FGFR inhibitors now used in the clinic, such as futibatinib, pemigatinib, and erdafitinib [5]. These modern inhibitors achieve nanomolar potency and improved selectivity by forming specific interactions within the ATP-binding pocket, such as occupying unique hydrophobic regions [5].
| Feature | Description |
|---|---|
| Primary Target | Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2] |
| Chemical Class | Oxindole (Indolin-2-one) [2] [3] |
| Inhibitory Activity (IC₅₀) | 10-20 µM against FGFR1 kinase [1] [2] |
| Key Binding Site | ATP-binding pocket of the kinase domain [1] [2] |
| Historical Significance | Early, selective FGFR1 inhibitor; prototype for subsequent drug development (e.g., Sunitinib) [1] [3] |
The characterization of this compound involved several foundational biochemical and cellular assays.
This compound was identified as an ATP-competitive inhibitor of FGFR1. The core experimental methodology is outlined below [1]:
The functional consequence of FGFR1 inhibition was tested in cell-based models.
This compound itself had moderate potency, but its oxindole structure served as a template for developing more potent and clinically successful drugs.
Diagram of this compound's role in kinase inhibitor development
The structural insights gained from this compound directly enabled the development of other inhibitors [2] [3]:
This compound is not a modern therapeutic agent but a foundational research tool. Its enduring role has been as a prototype oxindole-based FGFR1 inhibitor, providing the crucial chemical scaffold and mechanistic understanding that facilitated the development of more potent and successful multi-targeted kinase inhibitors used in the clinic today.
The table below summarizes the available quantitative data on SU4984, which is essential for planning your experiments.
| Parameter | Value / Description | Source / Context |
|---|---|---|
| Target | Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase | [1] |
| Primary IC50 | 10 - 20 μM | Against FGFR1 kinase activity [1] |
| Selectivity Profile | Also inhibits PDGFR and InsR; does not inhibit EGFR [1] | [1] |
| Binding Mechanism | ATP-competitive; forms two H-bonds with hinge region residues Glu562 and Ala564 [1] | [1] |
| Crystal Structure | PDB ID not specified in results; structure shows disordered nucleotide binding loop [1] | [1] |
Based on the gathered information, here is a reconstructed framework for conducting an in vitro kinase assay with this compound. You will need to optimize conditions like buffer composition and substrate concentration.
The following diagram outlines the core experimental workflow and the signaling pathway targeted by this compound.
To successfully implement the workflow, pay close attention to the following aspects:
Since a full protocol is not available in the search results, I suggest you:
Summary for Researchers SU4984 is a well-characterized, cell-permeable inhibitor targeting the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1). It demonstrates moderate potency and a defined selectivity profile, making it a valuable tool compound for investigating FGF signaling in cellular models. Its primary research application is in the study of cancer mechanisms and signaling pathways.
This compound is an oxindole (indolin-2-one)-based compound that acts as a competitive ATP-antagonist for FGFR1 [1] [2]. Its binding mode within the kinase domain has been elucidated through co-crystal structures, showing that the oxindole core occupies the adenine region of the binding site and forms key hydrogen bonds with the hinge region residues Glu562 and Ala564 [2]. This structural insight is crucial for understanding its mechanism and for the rational design of more potent derivatives.
While its primary target is FGFR1, this compound also exhibits inhibitory activity against other tyrosine kinase receptors, including the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR) [3] [2]. It shows no inhibition of EGFR kinase activity, highlighting its distinct selectivity profile [2]. This pattern of activity should be considered when designing and interpreting experiments involving complex cellular signaling networks.
The table below summarizes the primary biochemical and cellular inhibitory concentrations (IC₅₀) for this compound against its known targets.
Table 1: this compound Inhibitory Profile (IC₅₀ Values)
| Target / Assay System | IC₅₀ Value | Description / Comments |
|---|---|---|
| FGFR1 Kinase Activity (Biochemical assay) | 10 - 20 μM | Inhibition of kinase activity in the presence of 1 mM ATP [3]. |
| FGFR1 Autophosphorylation (Cellular assay) | 20 - 40 μM | Inhibition of aFGF-stimulated FGFR1 tyrosine autophosphorylation in mouse NIH/3T3 cells [3]. |
| PDGFR | Not Fully Quantified | Cited as an inhibitory target, though a specific IC₅₀ is not provided in the available data [3] [2]. |
| Insulin Receptor (InsR) | Not Fully Quantified | Cited as an inhibitory target, though a specific IC₅₀ is not provided in the available data [3] [2]. |
Protocol 1: Inhibition of FGFR1 Kinase Activity *In Vitro* This protocol is adapted from methods used to characterize this compound [3].
Protocol 2: Inhibition of FGFR1 Autophosphorylation in Cells This protocol details the assessment of this compound activity in a cellular context using NIH/3T3 cells [3].
The diagram below illustrates the FGF signaling pathway and the precise point of inhibition by this compound.
Diagram 1: this compound Inhibition of FGF Signaling. this compound acts intracellularly to block the catalytic activity of the FGFR1 kinase domain. It competitively inhibits ATP binding, thereby preventing receptor autophosphorylation and the subsequent activation of key downstream pathways (RAS/MAPK, PI3K/AKT, PLCγ/PKC) that regulate cell proliferation, survival, and differentiation [4] [5].
The table below summarizes the key identified properties of SU4984 relevant for solution preparation [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 186610-89-9 [1] [2] [4] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] [2] [3] |
| Molecular Weight | 333.38 g/mol [1] [2] [3] |
| Physical Form | Solid (white to yellow) [1] [2] |
| Solubility in DMSO | ~50 mg/mL (~150 mM) [2] |
| Storage (Powder) | -20°C, protect from light [1] [2] |
| Storage (Solution) | -80°C for long-term (e.g., 6 months) [2] |
The following protocol is adapted from supplier recommendations and research literature for preparing a concentrated stock solution in DMSO [2].
This compound is intended for research use only and requires careful handling [1].
Mechanism of Action: this compound is a cell-permeable, ATP-competitive, and reversible inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1), with a reported IC₅₀ of 10-20 μM [2] [3] [4]. It also inhibits other tyrosine kinase receptors, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor (IR) [2] [4]. The following diagram illustrates its primary mechanism.
Experimental Use: In cellular assays, this compound has been used to inhibit acidic FGF-stimulated FGFR1 tyrosine autophosphorylation in mouse NIH/3T3 cells, with an IC₅₀ reported in the range of 20-40 μM [2]. For in vivo studies, formulations often require further dilution of the DMSO stock solution. A common method involves suspending the compound in a vehicle such as 10% DMSO + 30% PEG-300 + 5% Tween 80 + 55% saline [2].
This compound serves as a valuable tool compound in biochemical and cell-based research. Its primary application has been in studying FGFR1 signaling pathways and their role in cancer cell proliferation [2] [5]. Furthermore, the oxindole core of this compound is recognized as an important pharmacophore in medicinal chemistry, inspiring the design and synthesis of new, more potent and selective kinase inhibitors for cancer treatment [6] [5].
Table 1: Basic Chemical Information for SU4984 [1] [2]
| Property | Details |
|---|---|
| CAS Number | 186610-89-9 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Chemical Structure | An oxindole-based compound [3] [4] |
| Physical Form | Solid powder [1] |
| Storage (Powder) | -20°C, in a cool, well-ventilated area. Keep container tightly sealed and in a dark place under an inert atmosphere. [1] [5] |
This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) kinase [2]. It primarily targets the ATP-binding site of the enzyme [3].
Table 2: Key Biochemical and Application Data for this compound [3] [2]
| Parameter | Value / Description |
|---|---|
| Primary Target | FGFR1 (Fibroblast Growth Factor Receptor 1) |
| IC₅₀ (FGFR1) | 10 - 20 µM |
| Mechanism | Competitive with ATP |
| Solubility (DMSO) | ≥ 3.33 mg/mL (10 mM). Sonication is recommended to dissolve. |
| Recommended Storage | Solution: -80°C for 1 year. Shipping with blue ice is acceptable. [2] |
This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard concentration for cell-based assays.
Materials
Procedure
The following diagram outlines a typical workflow for using this compound in a cell-based experiment to study FGFR1 signaling.
Working safely with this compound requires careful attention to its hazards.
This compound is a protein tyrosine kinase inhibitor with particular activity against fibroblast growth factor receptor 1 (FGFR1). This small molecule compound with molecular formula C₂₀H₁₉N₃O₂ and molecular weight of 333.38 g/mol belongs to the oxindole chemical class and serves as an important research tool in kinase biology and cancer research [1] [2]. This compound exhibits inhibitory activity against FGFR1 with reported IC₅₀ values ranging between 10-20 μM in enzymatic assays [2]. Beyond its primary target, this compound demonstrates additional inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR), making it a valuable compound for studying tyrosine kinase signaling networks and their roles in cellular processes [1] [2].
The compound has been utilized in various research contexts, including investigation of angiogenesis mechanisms, cancer cell proliferation, and endothelial cell function [3]. Its chemical structure contains key features common to kinase inhibitors, including a heterocyclic scaffold that facilitates interactions with the kinase ATP-binding pocket [4]. Researchers value this compound not only for its specific inhibitory profile but also as a structural template for designing novel kinase inhibitors with improved potency and selectivity [5].
This compound belongs to the indolinone chemical class of kinase inhibitors and functions by competing with ATP for binding in the kinase catalytic domain [5]. Crystallographic studies of FGFR1 kinase complexed with this compound reveal that the compound binds within the ATP-binding cleft located between the kinase's N-terminal and C-terminal subdomains [5]. This binding pocket is predominantly hydrophobic in character but contains key hydrogen bonding residues critical for inhibitor recognition and binding.
Structural analyses demonstrate that this compound forms two hydrogen bonds with the hinge region of FGFR1 kinase, specifically with the backbone carbonyl oxygen of Glu562 and the backbone nitrogen of Ala564 [5]. These interactions mimic those normally formed by the adenine ring of ATP and represent a common binding motif for many kinase inhibitors. The flexibility of the nucleotide binding loop in FGFR1 kinase presents both challenges and opportunities for docking studies, as this region can adopt multiple conformations that significantly impact inhibitor binding [5].
Table 1: Key Structural Features of this compound and Their Functional Roles
| Structural Feature | Chemical Characteristics | Role in Kinase Binding |
|---|---|---|
| Oxindole core | Heterocyclic scaffold with hydrogen bond donors/acceptors | Forms key hydrogen bonds with hinge region residues Glu562 and Ala564 |
| Aromatic substituents | Planar hydrophobic groups | Engages in π-π stacking and hydrophobic interactions with hydrophobic cleft residues |
| Piperazine moiety | Basic nitrogen-containing heterocycle | Enhances solubility and participates in charge-charge interactions |
| Aldehyde group | Electrophilic carbonyl functionality | May form additional hydrogen bonds with protein backbone |
Table 2: Experimentally Determined Inhibitory Profile of this compound
| Target Kinase | IC₅₀ Value | Experimental System | Assay Conditions | Reference |
|---|---|---|---|---|
| FGFR1 | 10-20 μM | Purified kinase domain | 1 mM ATP, 5 min incubation | [2] |
| FGFR1 (cellular) | 20-40 μM | NIH 3T3 cells | aFGF-induced autophosphorylation | [2] |
| PDGFR | Not specified | Not specified | Comparable to FGFR1 inhibition | [1] |
| Insulin receptor | Not specified | Not specified | Comparable to FGFR1 inhibition | [1] |
| c-Kit | Significant reduction at 5 μM | C2 and P815 cells | Constitutive phosphorylation | [2] |
The initial step in docking this compound involves careful preparation of the kinase structure. Researchers typically retrieve FGFR1 kinase structures from the Protein Data Bank (PDB), with particular attention to structures that capture the flexibility of the nucleotide binding loop [5]. The preparation process involves:
For FGFR1 kinase, special consideration should be given to the conformational state of the nucleotide binding loop, which can adopt either a "disordered" conformation or an "extended" conformation that forms part of a β-strand [5]. Researchers may need to perform docking experiments against multiple conformations to comprehensively explore potential binding modes.
This compound requires proper molecular optimization before docking simulations:
The following detailed protocol outlines the steps for docking this compound into kinase targets using AutoDock, one of the most commonly used docking programs in kinase inhibitor research [6]:
Grid generation:
Docking parameters:
Pose evaluation and selection:
Short title: this compound Molecular Docking Workflow
Following docking simulations, comprehensive analysis of the results is essential:
Researchers should pay particular attention to the hydrogen bonding pattern with the hinge region, as this is a critical determinant of binding affinity and inhibitor specificity in kinase targets [5].
This compound has been employed as a reference compound in kinase selectivity studies. In one comprehensive investigation, researchers docked this compound and related compounds against twelve different protein tyrosine kinases to identify selectivity patterns [6]. The study revealed that while this compound primarily targets FGFR1, it exhibits measurable affinity for other kinases including PDGFR and InsR [6] [1]. This cross-reactivity profile makes this compound particularly useful as a structural template for designing selective kinase inhibitors.
The docking analyses demonstrated that subtle differences in the size and hydrophobicity of the ATP-binding pocket across kinase families significantly influence this compound binding affinity [5]. Specifically, the spatial arrangement of gatekeeper residues and the conformation of the activation loop were identified as key structural determinants of this compound selectivity [5]. These insights inform the rational design of next-generation inhibitors with enhanced specificity for particular kinase targets.
This compound has proven valuable in elucidating FGF-mediated signaling pathways in endothelial cells and their roles in angiogenesis. Experimental protocols using this compound in angiogenesis research typically include:
In one representative study, this compound application at 20 μM significantly inhibited FGF2-induced network formation in HUVECs, demonstrating the compound's efficacy in blocking angiogenic processes [3]. These experimental approaches have helped elucidate the critical role of FGFR signaling in pathological angiogenesis associated with endometrial adenocarcinoma and other cancers [3].
Researchers may encounter several technical challenges when working with this compound in docking studies and biological assays:
Proper interpretation of this compound docking and experimental results requires attention to several key factors:
This compound serves as a valuable research tool for investigating tyrosine kinase function and inhibitor design. The molecular docking protocols and experimental applications outlined in this document provide researchers with comprehensive guidance for utilizing this compound in kinase studies. When properly employed, this compound docking can yield important insights into kinase-ligand interactions, inhibitor selectivity patterns, and structure-based drug design principles applicable to diverse therapeutic areas, particularly in oncology and angiogenesis research.
SU4984 is a protein tyrosine kinase inhibitor known to suppress Fibroblast Growth Factor Receptor 1 (FGFR1) and also inhibit the activity of platelet-derived growth factor receptors (PDGFR) and insulin receptors (IR) [1] [2]. The quantitative data for its inhibitory effects is summarized in the table below.
Table 1: Summary of this compound Inhibitory Activity
| Target / Cellular Process | IC50 / Effective Concentration | Experimental Context (from reference) |
|---|---|---|
| FGFR1 Kinase Activity | 10-20 μM | In vitro kinase assay with 1 mM ATP [1] |
| FGFR1 Autophosphorylation | 20-40 μM | Inhibition of aFGF-induced autophosphorylation in NIH 3T3 cells [1] |
| C2 KIT Phosphorylation | ~50% reduction at 5 μM | Reduction in constitutive phosphorylation [1] |
| Cell Viability (C2, P815 cells) | 1-10 μM (6-day treatment) | Induction of cell death [1] |
The diagram below illustrates the primary signaling pathway inhibited by this compound and its consequent cellular effects, based on the data from Table 1.
While a specific protocol for this compound was not found, the ADP-Glo Kinase Assay is a universal, luminescence-based method suitable for measuring the activity of kinases like FGFR1 and the effect of their inhibitors [3]. This method quantifies ADP generated during the kinase reaction.
Key Steps of the ADP-Glo Assay:
The workflow for this assay is outlined below.
Based on the gathered information, here are critical parameters to consider when designing your this compound kinase assay:
SU4984 is an oxindole-based (indolinone) compound identified as a protein tyrosine kinase inhibitor. Its most characterized activity is against Fibroblast Growth Factor Receptor 1 (FGFR1), but it also demonstrates inhibitory activity against the Insulin Receptor (InsR) and Platelet-Derived Growth Factor Receptor (PDGFR), making it a valuable, though non-selective, tool for early-stage kinase research [1] [2] [3].
The table below summarizes the key quantitative data on this compound's inhibitory activity. The potency is indicated by the half-maximal inhibitory concentration (IC50).
Table 1: Summary of this compound Inhibitory Activity (IC50)
| Target / Assay System | IC50 Value | Experimental Context & Notes |
|---|---|---|
| FGFR1 Kinase Activity | 10 - 20 μM | In vitro kinase assay in the presence of 1 mM ATP [3]. |
| FGFR1 Autophosphorylation | 20 - 40 μM | Cellular assay in mouse NIH/3T3 cells, inhibition of aFGF-stimulated tyrosine autophosphorylation [3]. |
| Insulin Receptor (InsR) | Reported Inhibitor | Qualitatively confirmed as a target, but specific IC50 values are not detailed in the available literature [2]. |
| PDGFR | Reported Inhibitor | Qualitatively confirmed as a target, but specific IC50 values are not detailed in the available literature [2]. |
This compound functions by competitively binding to the ATP-binding site in the tyrosine kinase domain [1] [2].
The following diagram illustrates the core mechanism of action of ATP-competitive tyrosine kinase inhibitors like this compound.
Diagram 1: Mechanism of ATP-competitive kinase inhibition. This compound and ATP compete for binding to the kinase domain, preventing normal phosphorylation and downstream signal transduction.
The protocols below are based on methodologies used in foundational studies to characterize this compound.
Protocol 1: In Vitro Kinase Activity Assay
This protocol measures the direct inhibition of a kinase's enzymatic activity.
Protocol 2: Cellular Autophosphorylation Assay
This protocol assesses the inhibition of receptor autophosphorylation in a cellular context.
The workflow for this cellular assay is detailed below.
Diagram 2: Experimental workflow for assessing this compound inhibition of receptor autophosphorylation in cells.
This compound is a protein tyrosine kinase inhibitor with particular activity against fibroblast growth factor receptor 1 (FGFR1), exhibiting an IC₅₀ value of 10-20 μM for this receptor [1]. This small molecule inhibitor belongs to the indolin-2-one chemical class and represents an important research tool for investigating FGFR signaling pathways in various disease contexts [2]. This compound demonstrates a unique kinase inhibition profile, also targeting platelet-derived growth factor receptor (PDGFR) and insulin receptor, though with varying potencies [1]. The compound functions through competitive inhibition at the ATP-binding site of tyrosine kinase domains, thereby preventing receptor autophosphorylation and subsequent downstream signaling cascade activation [2]. This compound has been utilized extensively in basic research to elucidate FGFR functions and as a lead compound for developing more selective FGFR inhibitors [2].
The therapeutic relevance of FGFR inhibition continues to grow, as abnormal FGFR signaling is implicated in numerous pathological conditions, including various cancers, cardiovascular diseases, and metabolic disorders [3]. This compound has been particularly valuable in cancer research due to the established role of FGFR signaling in promoting tumor cell proliferation, survival, and angiogenesis [1] [4]. Additionally, research has explored its potential applications in cardiac conditions, chronic kidney disease, and other disorders characterized by dysregulated growth factor signaling [3]. The compound's well-characterized mechanism and broad utility across research domains make it an essential tool for investigators studying tyrosine kinase signaling pathways and their modulation.
This compound possesses well-defined chemical characteristics that contribute to its biological activity and determine appropriate handling and storage conditions. The compound has a molecular weight of 333.38 g/mol and follows the chemical formula C₂₀H₁₉N₃O₂ [1]. Its CAS registry number (186610-89-9) provides a unique identifier for precise material identification and sourcing. This compound typically appears as a white to yellow solid at room temperature and requires protection from light during storage to maintain stability [1]. For long-term preservation, recommended storage conditions include maintaining the compound at 4°C with protection from light, while stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month [1].
Table 1: Biochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 186610-89-9 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Physical Form | White to yellow solid |
| Storage Conditions | 4°C, protect from light |
| DMSO Solubility | 50 mg/mL (149.98 mM) |
The solubility profile of this compound indicates high solubility in DMSO (50 mg/mL), which facilitates the preparation of concentrated stock solutions for subsequent dilution in aqueous assay buffers [1]. This solubility characteristic is particularly important for cell-based assays, where maintaining the compound in solution at effective concentrations is essential for obtaining reliable results. When preparing stock solutions, it is recommended to use newly opened DMSO to prevent water absorption that might affect concentration accuracy, and sonication may be employed to ensure complete dissolution [1]. Researchers should note the hygroscopic nature of DMSO and take appropriate precautions to exclude moisture from stock solutions to maintain compound stability over time.
The kinase inhibition assay evaluates this compound's direct effects on FGFR1 enzymatic activity through measurement of phosphorylation inhibition. Begin by preparing the reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 1 mM ATP. Dilute this compound in DMSO to create a concentration series (typically 1-100 μM), ensuring the final DMSO concentration does not exceed 1% in any reaction. Add the FGFR1 kinase domain (commercial preparation) at a concentration of 10-50 nM to the reaction mixture. Initiate the phosphorylation reaction by adding an appropriate substrate peptide (such as Poly(Glu:Tyr) 4:1) to a final concentration of 0.1-0.5 mg/mL. Incubate the reaction mixture for 30-60 minutes at 30°C [1].
Terminate the reaction by adding EDTA to a final concentration of 10 mM or through the addition of acid. Quantify phosphorylation using ELISA-based detection with anti-phosphotyrosine antibodies or through radiometric measurement if using [γ-³²P]ATP. Include controls containing DMSO without inhibitor to determine maximum kinase activity, and reactions without enzyme to establish background signal. Calculate percent inhibition for each this compound concentration and determine IC₅₀ values using non-linear regression analysis of log(inhibitor) versus response curves [1] [2]. This protocol can be adapted for assessing inhibition of other tyrosine kinases such as PDGFR and insulin receptor by substituting the appropriate kinase domain and optimal substrates.
The assessment of FGFR1 autophosphorylation in cellular contexts provides critical information about this compound's ability to modulate receptor activity in biologically relevant systems. Culture NIH/3T3 cells (or other FGFR-expressing cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% newborn bovine serum and penicillin-streptomycin (10,000 U/mL) at 37°C in a 5% CO₂ atmosphere [4]. Plate cells at an appropriate density (e.g., 1×10⁵ cells per well in 6-well plates) and allow to adhere overnight. Serum-starve cells for 12-16 hours to reduce basal signaling activity. Pre-treat cells with this compound (typically 10-90 μM concentration range) for 30-60 minutes before stimulating with 10 ng/mL acidic FGF (aFGF) for 5 minutes [1].
After stimulation, immediately place cells on ice and wash with cold phosphate-buffered saline (PBS). Lyse cells using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Determine protein concentration in supernatants and subject equal amounts (20-40 μg) to SDS-PAGE separation. Transfer proteins to PVDF membranes and perform immunoblotting using anti-phospho-FGFR1 (Tyr653/654) antibodies to detect activated receptors [1]. Strip membranes and re-probe with total FGFR1 antibodies to confirm equal loading. Quantify band intensities using densitometry software and express phospho-FGFR1 levels relative to total FGFR1.
Evaluation of antiproliferative effects and induction of cell death provides functional readouts of this compound biological activity. Seed target cells (such as Hela cells or neoplastic mast cells expressing activated KIT mutants) in 96-well plates at a density of 3-5×10³ cells per well in complete medium [4] [5]. After 24 hours, replace medium with fresh medium containing this compound at concentrations ranging from 1-100 μM, including DMSO-only controls. Incubate cells for 48-96 hours, then assess viability using the MTT assay by adding 10-20 μL of 5 mg/mL MTT solution per well and incubating for 2-4 hours at 37°C [4].
Carefully remove medium and solubilize formed formazan crystals in DMSO. Measure absorbance at 570 nm using a plate reader, with reference measurement at 630-690 nm. Calculate percent viability relative to DMSO-treated controls. For apoptosis detection, use the TUNEL assay by fixing cells with 4% paraformaldehyde for 1 hour at 25°C after this compound treatment [4]. Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice. Incubate with TUNEL reaction mixture for 60 minutes at 37°C in the dark, then visualize fluorescence using a microscope with appropriate excitation and emission filters. Counterstain with DAPI to identify all nuclei and quantify apoptosis incidence by determining the percentage of TUNEL-positive cells.
Table 2: Key Experimental Parameters for this compound Bioassays
| Assay Type | Cell Line/System | This compound Concentration Range | Key Readout Parameters |
|---|---|---|---|
| FGFR1 Kinase Inhibition | Purified FGFR1 kinase domain | 1-100 μM | IC₅₀ = 10-20 μM |
| Cellular Autophosphorylation | NIH/3T3 cells + aFGF stimulation | 10-90 μM | IC₅₀ = 20-40 μM |
| Cell Viability | Hela cells, neoplastic mast cells | 1-100 μM | Concentration-dependent reduction |
| KIT Inhibition | Mast cells with constitutive KIT | 5 μM | 50% phosphorylation reduction |
This compound exerts its biological effects primarily through competitive inhibition at the ATP-binding site of FGFR1's tyrosine kinase domain, as revealed by crystal structure analyses [2]. The oxindole core of this compound occupies the adenine binding region and extends to make contact with residues Glu562 and Ala564 in the hinge region between the two kinase lobes [2]. The phenyl ring of this compound forms an oxygen-aromatic contact with the carbonyl oxygen of Ala564, while the piperazine ring establishes van der Waals contacts with Gly567 in FGFR1 [2]. This specific binding mode prevents ATP binding and subsequent receptor autophosphorylation, thereby inhibiting downstream signaling cascades including the Ras-Raf-MAPK, PI3K-Akt, STATs, and PLCγ pathways [2] [6].
The inhibition of FGFR signaling by this compound produces diverse cellular consequences depending on the biological context. In cancer cell models, this compound treatment reduces proliferation and induces apoptosis, as demonstrated by increased DNA fragmentation evidenced through TUNEL assays and PARP expression [4]. This compound also triggers oxidative stress at the membrane level, indicated by significant increases in intracellular malonyl-dialdheyde (MDA) formation, suggesting membrane lipoperoxidation as a potential mechanism contributing to cell death [4]. Additionally, this compound demonstrates inhibitory activity against constitutively activated KIT mutants, showing particular effectiveness against juxtamembrane domain mutations in mastocytosis models [5]. This multi-target inhibition profile, while reducing specificity, enhances this compound's utility in systems where multiple tyrosine kinases contribute to pathological signaling.
Figure 1: this compound Inhibition of FGFR Signaling Pathway - This diagram illustrates the mechanism by which this compound competitively inhibits ATP binding to FGFR1, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways that regulate critical cellular processes.
This compound has been extensively employed in oncological research to investigate the contributions of FGFR signaling to tumor pathogenesis and progression. In glioblastoma multiforme (GBM) models, this compound has helped characterize the complex signaling networks involving multiple co-activated receptor tyrosine kinases, including EGFR, ERBB family members, and FGFRs [6]. Research has demonstrated that this compound effectively inhibits wild-type KIT receptor and exhibits variable activity against constitutively activated KIT mutants, showing particular effectiveness against juxtamembrane domain mutations in mastocytosis models [5]. This inhibitory activity directly correlates with induced death of neoplastic mast cells, highlighting the potential therapeutic relevance of tyrosine kinase inhibition in this disease context [5].
The compound has also served as an important structural template for developing more potent and selective FGFR inhibitors. Structure-activity relationship studies based on the this compound scaffold have led to designed derivatives with improved pharmacological properties [2]. For instance, structural modifications at the C5 position of the indolin-2-one core with aromatic groups have yielded compounds with enhanced selectivity profiles against different FGFR isoforms [2]. Such medicinal chemistry optimization efforts have resulted in second-generation inhibitors with significantly improved potency, such as PD166866, which demonstrates approximately 100-fold higher activity compared to this compound [4]. These developments underscore the continuing value of this compound as a lead compound in anticancer drug discovery initiatives.
Beyond direct therapeutic modeling, this compound serves as a valuable chemical probe for dissecting FGFR functions across biological systems. In cardiovascular research, this compound has been utilized to investigate FGFR-mediated signaling in cardiac hypertrophy and heart failure models, particularly those associated with FGF23-mediated activation of FGFR4 [3]. In metabolic disease research, the compound has helped elucidate roles of FGFR signaling in diabetes and obesity pathologies [3]. These diverse applications highlight the utility of this compound as a tool for probing FGFR biology across physiological systems and disease states.
The experimental use of this compound has been instrumental in validating FGFRs as therapeutic targets and understanding resistance mechanisms to targeted therapies. Research has revealed that despite the prevalence of FGFR alterations in cancers like glioblastoma, effective therapeutic targeting often requires combination approaches addressing parallel signaling pathways and compensatory mechanisms [6]. This compound continues to provide fundamental insights into kinase inhibitor selectivity and the structural determinants of binding specificity among closely related tyrosine kinases, information critical for rational drug design [2].
Researchers employing this compound should consider several important technical aspects to ensure experimental reproducibility and appropriate interpretation. The compound's moderate potency (IC₅₀ in micromolar range) compared to newer-generation inhibitors may necessitate higher working concentrations that could increase potential for off-target effects [1] [4]. Appropriate control experiments using alternative FGFR inhibitors or genetic approaches (e.g., siRNA knockdown) should be considered to confirm specificity of observed effects. The multi-target nature of this compound, while potentially advantageous in certain research contexts, complicates attribution of biological effects specifically to FGFR inhibition, particularly given its additional activities against PDGFR and insulin receptor [1].
Solubility and stability considerations significantly influence experimental design. While this compound exhibits good solubility in DMSO, researchers should verify compound integrity throughout extended experiments using analytical methods such as LC-MS when possible [1]. In cell-based assays, the use of serum-containing media may influence compound availability due to protein binding, potentially reducing effective concentrations. For in vivo applications, formulation challenges may arise due to this compound's physicochemical properties, necessitating specialized delivery systems for adequate bioavailability [1]. Additionally, researchers should consider the differential sensitivity of various FGFR isoforms, with this compound demonstrating highest potency against FGFR1, reduced activity against FGFR2 and FGFR3, and minimal inhibition of FGFR4 [2]. These technical considerations are essential for appropriate experimental design and data interpretation across research applications.
This compound remains a valuable research tool for investigating FGFR signaling biology and developing targeted therapeutic approaches. Its well-characterized mechanism as a tyrosine kinase inhibitor with particular activity against FGFR1, combined with established experimental protocols for assessing its biological effects, makes it particularly useful for both basic research and drug discovery applications [1] [2]. The continuing utility of this compound as a structural template for developing more potent and selective FGFR inhibitors underscores its enduring relevance in biomedical research [2]. As targeting FGFR signaling continues to emerge as a promising therapeutic strategy for various cancers, cardiovascular diseases, and metabolic disorders, this compound provides an important foundational tool for validating these targets and optimizing intervention strategies [3]. Researchers should nevertheless remain mindful of the compound's multi-target profile and moderate potency when designing experiments and interpreting results, employing appropriate controls and validation approaches to ensure research rigor and reproducibility.
SU4984 (also known in early literature as a tyrosine kinase inhibitor) represents an important tool compound in the study of fibroblast growth factor receptor (FGFR) signaling pathways in biological systems. This small molecule inhibitor belongs to the indolin-2-one chemical class and has demonstrated specific activity against FGFR1, making it particularly valuable for investigating FGF-mediated processes in research applications. The NIH 3T3 murine fibroblast cell line has served as a standard model system for studying fibroblast behavior, growth factor signaling, and transformation assays due to its robust growth characteristics and well-defined responses to mitogenic stimulation. These cells provide an excellent experimental platform for investigating the functional consequences of FGFR inhibition, making them ideally suited for studies utilizing this compound to dissect FGF-dependent processes.
The significance of this compound in experimental biology stems from its ability to selectively target the ATP-binding pocket of FGFR1, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascade activation. Research applications of this compound in NIH 3T3 cells include the investigation of FGF-mediated mitogenesis, differentiation, transformation, and cellular migration. Additionally, this compound has been utilized as a pharmacological tool to elucidate the contribution of FGFR signaling in various physiological and pathophysiological processes, including embryonic development, wound healing, and oncogenic transformation. While more selective and potent FGFR inhibitors have since been developed, this compound remains historically significant as one of the early well-characterized inhibitors that helped establish the therapeutic potential of targeting FGFR signaling pathways.
This compound functions as a competitive ATP-antagonist that binds specifically to the tyrosine kinase domain of fibroblast growth factor receptors, particularly FGFR1. The inhibitor exhibits an IC50 value of 10-20 μM against FGFR1 kinase activity, demonstrating moderate potency with significant selectivity advantages for early investigative work [1]. Structural analyses reveal that this compound occupies the adenine region of the ATP-binding site and extends to make contact with residues in the hinge region between the two kinase lobes of FGFR1. Specifically, the oxindole core of this compound forms critical hydrogen bonds with the backbone carbonyl oxygen of Glu562 and nitrogen of Ala564 within the kinase domain, thereby stabilizing the inhibitor in the binding pocket and preventing ATP binding [2] [1].
The binding interaction is further stabilized by additional structural features of this compound. The phenyl ring of this compound forms an oxygen-aromatic contact with the carbonyl oxygen of Ala564, while the piperazine ring establishes van der Waals contacts with Gly567 in FGFR1 [2]. This specific binding mode not only blocks ATP binding but also prevents receptor activation and subsequent autophosphorylation, effectively terminating the downstream signaling cascade. The relatively simple chemical structure of this compound, based on the indolin-2-one scaffold, has served as a starting point for the development of more potent and selective FGFR inhibitors, including SU5402 and later clinical candidates [1].
The following diagram illustrates the FGF signaling pathway and the specific point of this compound inhibition:
Figure 1: FGF Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the sequential activation of FGFR signaling and the competitive inhibition by this compound at the ATP-binding site, preventing receptor autophosphorylation and downstream cascade activation.
Protocol Objective: To establish and maintain healthy NIH 3T3 cell cultures for this compound inhibition studies. Proper cell culture techniques are fundamental to obtaining reproducible and reliable experimental results.
Culture Medium Preparation: Prepare complete growth medium using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% donor calf serum and 1.5 g/L sodium bicarbonate [3]. Filter-sterilize the medium using a 0.22 μm membrane filtration system and store at 4°C for up to four weeks. Optional supplements may include 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin, though these should be optimized based on experimental requirements and potential interactions with this compound.
Subculturing Procedure: Remove and discard spent culture medium. Gently rinse the cell monolayer with phosphate-buffered saline (PBS) without calcium and magnesium. Add sufficient 0.25% trypsin-EDTA solution to cover the cell layer (approximately 1-2 mL for a T75 flask) and incubate at 37°C for 2-5 minutes. Closely monitor cells under a microscope until the cell layer is dispersed. Add complete growth medium (approximately 2 times the volume of trypsin-EDTA used) to inactivate trypsin. Aspirate and dispense into new culture vessels at appropriate subcultivation ratios (typically 1:4 to 1:8 for NIH 3T3 cells). Incubate cultures at 37°C in a humidified atmosphere with 5% CO₂ [3].
Cryopreservation: Harvest cells during the logarithmic growth phase following the subculturing procedure above. Resuspend the cell pellet in complete growth medium containing 10% DMSO at a density of 1-5 × 10⁶ cells/mL. Transfer 1 mL aliquots to cryovials and freeze using a controlled rate freezer or place in an isopropanol chamber at -80°C overnight before transferring to liquid nitrogen for long-term storage.
Protocol Objective: To properly prepare this compound stock solutions and establish appropriate treatment conditions for NIH 3T3 cells.
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound by dissolving the compound in high-quality dimethyl sulfoxide (DMSO). Vortex thoroughly until completely dissolved and aliquot into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution remains stable for at least 6 months. Avoid aqueous-based solvents as this compound has poor solubility in water.
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in serum-free or complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. For dose-response studies, prepare a serial dilution series covering the effective concentration range of 1-100 μM, with 10-20 μM being typical for FGFR1 inhibition [1].
Cell Treatment Procedure: Plate NIH 3T3 cells at appropriate densities (30-50% confluence for signaling studies, higher densities for proliferation assays) and allow to adhere overnight. Replace medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO at equivalent concentration). For FGF stimulation experiments, pre-treat cells with this compound for 1-2 hours before adding FGF ligands. Include appropriate controls (untreated, vehicle-only, and positive inhibition controls if available) in all experimental designs.
Protocol Objective: To assess the effects of this compound on NIH 3T3 cell proliferation and viability in the context of FGF stimulation.
Experimental Setup: Seed NIH 3T3 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and allow to adhere for 24 hours. Serum-starve cells for 12-24 hours by replacing medium with DMEM containing 0.5% donor calf serum to synchronize cells in G0/G1 phase. Treat cells with this compound across the desired concentration range (typically 1-100 μM) in medium containing 0.5-1% serum with or without FGF stimulation (10-50 ng/mL bFGF). Include vehicle controls and untreated controls for baseline measurements.
MTT Assay Procedure: Following treatment (usually 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in DMSO. Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate cell viability as a percentage relative to vehicle-treated controls.
Alternative Methods: For more precise quantification of cell proliferation, consider using BrdU incorporation assays to measure DNA synthesis or direct cell counting using automated cell counters or hemocytometers. For long-term studies (5-14 days), clonogenic assays may be appropriate to assess the effects of this compound on colony formation capacity.
Protocol Objective: To evaluate the inhibition of FGFR autophosphorylation by this compound in NIH 3T3 cells.
Cell Stimulation and Lysis: Culture NIH 3T3 cells in 6-well or 60 mm dishes until 70-80% confluent. Serum-starve cells for 12-24 hours to reduce basal signaling activity. Pre-treat cells with this compound (1-100 μM) or vehicle control for 1-2 hours, then stimulate with FGF (10-50 ng/mL) for 10-30 minutes. Include controls without FGF stimulation to establish baseline phosphorylation levels. Immediately place cells on ice, rinse with ice-cold PBS, and lyse using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.
Immunoblotting Procedure: Determine protein concentration of lysates using a BCA or Bradford assay. Separate equal amounts of protein (20-40 μg) by SDS-PAGE (8% or 10% gels) and transfer to PVDF or nitrocellulose membranes. Block membranes with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, and loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system.
Data Analysis: Quantify band intensities using image analysis software. Normalize phospho-FGFR signals to total FGFR levels and express as percentage of FGF-stimulated control. Determine the IC₅₀ value for this compound by fitting the concentration-response data to a four-parameter logistic equation using appropriate statistical software.
The following table summarizes key experimental parameters and expected outcomes for this compound application in NIH 3T3 cell studies:
Table 1: this compound Experimental Parameters and Expected Outcomes in NIH 3T3 Cells
| Experimental Parameter | Typical Range/Values | Expected Outcome | Notes/Methodological Considerations |
|---|---|---|---|
| FGFR1 Kinase IC₅₀ | 10-20 μM [1] | Concentration-dependent inhibition | Measured in enzymatic assays; cellular IC₅₀ may be higher |
| Cellular Treatment Concentration | 1-100 μM | Dose-dependent reduction in FGF-mediated responses | 10-20 μM typically used for specific FGFR inhibition |
| Pre-treatment Duration | 1-2 hours | Maximum inhibition achieved | Longer pre-treatment not typically necessary |
| FGF Stimulation Concentration | 10-50 ng/mL | Robust receptor activation | Dose should be optimized for specific FGF type |
| Inhibition of Receptor Autophosphorylation | 40-80% at 20 μM | Significant reduction in phospho-FGFR | Assess by immunoblotting 10-30 min post-FGF stimulation |
| Inhibition of Cell Proliferation | 30-70% at 20 μM | Reduction in FGF-mediated proliferation | Assess by MTT/BrdU after 48-72 hours treatment |
| Selectivity Profile | Active against FGFR1, PDGFR, InsR [1] | Multi-kinase inhibition | Not selective for FGFR family only; consider off-target effects |
When interpreting experimental results with this compound, several critical factors must be considered. First, the moderate potency of this compound (IC₅₀ 10-20 μM for FGFR1) means that higher concentrations may be required for complete pathway inhibition in cellular contexts compared to later-generation inhibitors. However, concentrations above 50 μM may increase the risk of off-target effects. Second, researchers should acknowledge that this compound exhibits activity against multiple kinase targets, including PDGFR and the insulin receptor, which necessitates careful experimental design with appropriate controls to distinguish FGFR-specific effects from potential off-target activities [1].
The cellular context and growth conditions significantly influence experimental outcomes. Serum concentration in the culture medium can dramatically affect results, as serum contains multiple growth factors that may activate compensatory pathways when FGFR signaling is inhibited. Therefore, serum starvation prior to FGF stimulation is recommended for signaling studies. Additionally, the specific FGF ligand used for stimulation (e.g., FGF-1, FGF-2, FGF-4) may yield different results due to variations in receptor binding affinity and downstream pathway activation. Finally, NIH 3T3 cells may undergo passage-dependent changes in their responsiveness to FGF stimulation and inhibitors, making it essential to monitor passage number and maintain consistent culture conditions throughout a study series.
Poor Inhibitor Efficacy: If this compound fails to inhibit FGF-mediated responses at expected concentrations, first verify the activity and stability of the stock solution by testing a new aliquot or freshly prepared stock. Check the DMSO concentration across treatment conditions to ensure consistency. Confirm that the FGF stimulation is indeed activating FGFR signaling by including a positive control for phosphorylation in the absence of inhibitor. Consider that high serum concentrations (above 5%) may provide compensatory mitogenic signals that mask the effects of FGFR inhibition.
Unexpected Cytotoxicity: If this compound treatment causes significant cell death at working concentrations (typically below 50 μM), ensure that the DMSO concentration does not exceed 0.1% in any treatment condition. Verify that the inhibitor is properly diluted in culture medium and added gradually with gentle mixing to prevent local precipitation. Check the passage number and health of the NIH 3T3 cells before treatment, as higher passage cells may exhibit increased sensitivity to kinase inhibitors. Consider performing a time-course experiment to determine if cytotoxicity is time-dependent.
Variable Results in Replicate Experiments: Inconsistent results between experiments may stem from changes in cell density, as NIH 3T3 cells exhibit density-dependent growth characteristics. Standardize seeding densities and ensure consistent cell attachment time before treatments. Serum batch variations can significantly affect FGF responsiveness; use the same serum batch throughout a study series and test new batches before implementation. Maintain consistent passage numbers between experiments, as receptor expression and signaling may change with extended culture.
To enhance the quality and reproducibility of this compound experiments in NIH 3T3 cells, several optimization strategies can be employed. For proliferation assays, perform an initial density titration to identify the optimal seeding density that allows for robust growth without reaching confluence during the assay period. For signaling studies, conduct a time-course experiment for FGF stimulation to determine the peak phosphorylation timepoint under specific experimental conditions. When investigating specific downstream pathways, consider using pathway-specific inhibitors in combination with this compound to delineate signaling mechanisms.
Advanced applications may include combination studies with other targeted agents to identify synthetic lethal interactions or compensatory pathways. For example, combining this compound with EGFR inhibitors may reveal cross-talk between growth factor receptor families. When extending studies to transformed cells, consider establishing isogenic pairs of NIH 3T3 cells with and without oncogenic transformation to distinguish general FGFR signaling from transformation-specific effects. Finally, for mechanistic studies, implement rescue experiments by introducing constitutively active downstream signaling components to confirm the specificity of this compound-mediated inhibition.
This compound has been utilized in various research contexts using NIH 3T3 cells, leveraging their well-characterized responses to growth factor stimulation. One significant application is in the study of FGF-mediated transformation, where NIH 3T3 cells engineered to overexpress FGF receptors or ligands can be treated with this compound to confirm the specificity of transformation. Additionally, this compound has been employed in wound healing models using NIH 3T3 monolayer scratch assays to investigate the contribution of FGF signaling to cell migration and gap closure. These studies help elucidate fundamental mechanisms of fibroblast biology with implications for tissue repair and regeneration.
Another important application involves signaling pathway crosstalk, where this compound is used in combination with inhibitors targeting other growth factor pathways (e.g., EGFR, PDGFR, IGF-1R) to map interactive networks that control fibroblast proliferation and survival. Furthermore, this compound has served as a tool compound in high-content screening approaches, where its well-characterized profile helps validate assays measuring FGFR pathway activation in NIH 3T3 cells engineered with reporters for downstream signaling elements. These diverse applications highlight the utility of this compound as a pharmacological probe for dissecting FGF signaling in a controlled cellular context.
Table 2: Comparison of this compound with Other FGFR-Targeting Compounds
| Compound | Primary Targets | IC₅₀ for FGFR1 | Key Characteristics | Applications in NIH 3T3 |
|---|---|---|---|---|
| This compound | FGFR1, PDGFR, InsR | 10-20 μM [1] | Early indolinone inhibitor; moderate potency | General FGFR inhibition studies; pathway characterization |
| SU5402 | FGFR1, VEGFR | ~20 μM | Similar scaffold to this compound; different kinase selectivity | VEGF and FGF pathway comparison studies |
| PD173074 | FGFR1 | ~25 nM [4] | Highly potent and selective FGFR inhibitor | Specific FGFR inhibition with minimal off-target effects |
| BGJ398 (Infigratinib) | FGFR1-3 | Low nM range | Clinical-stage selective FGFR inhibitor; ATP-competitive | Translationally relevant FGFR inhibition studies |
This compound represents a historically significant and still valuable tool compound for investigating FGFR signaling pathways in NIH 3T3 cells. While newer, more potent and selective FGFR inhibitors have been developed, this compound continues to offer utility for research applications requiring moderate potency FGFR inhibition with a well-characterized profile. The protocols and guidelines presented in this document provide a framework for implementing this compound in experimental designs focused on FGF biology, with appropriate considerations for its selectivity profile and optimal usage conditions. As research in growth factor signaling continues to evolve, pharmacological tools like this compound remain essential for dissecting complex cellular signaling networks and validating molecular targets in relevant biological systems.
SU4984 is most commonly dissolved in DMSO to create concentrated stock solutions. The table below summarizes key solubility data and preparation details from commercial suppliers.
| Property | Details |
|---|---|
| Recommended Solvent | DMSO (for stock solutions) [1] [2] [3] |
| Typical Stock Concentration | 10-50 mg/mL in DMSO [1] [2] |
| Solubility in DMSO | ~50 mg/mL (approx. 150 mM) [1] [2] |
| Molecular Weight | 333.38 g/mol [1] [2] [3] |
| Storage | Powder: -20°C; Stock solution: -80°C (long-term), -20°C (short-term, protect from light) [1] [2] |
This is a standard concentration used for in vitro cellular assays.
For animal studies, this compound requires a specific formulation to be administered safely. The following suspension protocol is cited from supplier recommendations.
This preparation workflow can be visualized as follows:
This compound is an ATP-competitive, reversible inhibitor that primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 10-20 µM [1] [2] [3]. It is also known to inhibit the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR), but not the EGF receptor [4]. This mechanism is key to its use in cancer research.
The relationship between this compound's solubility, its preparation, and its function in an experiment is shown below.
This compound is a research compound recognized as an inhibitor for several protein tyrosine kinases. The table below summarizes its primary known targets and cellular effects based on current literature.
| Property | Description |
|---|---|
| CAS Number | 186610-89-9 [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| Known Primary Targets | Fibroblast growth factor receptor 1 (FGFR1/Flg) tyrosine kinase activity [1]. |
| Other Inhibitory Activities | Inhibits FGF-induced phosphorylation of ERK1/ERK2; also reported to inhibit platelet-derived growth factor (PDGF) receptor and insulin receptor tyrosine phosphorylation, but not EGF receptor kinase activity [1]. |
| Reported Cytotoxic/Cytoprotective Effects | • Promotes apoptosis in HeLa cells (cytotoxic) [2]. • Protects pancreatic islet (β-cells) from cytokine-induced death (cytoprotective) [3] [4]. |
The cytotoxic or cytoprotective outcome of this compound treatment is highly dependent on the biological context, as it inhibits multiple kinases.
The diagram above shows that this compound can lead to opposing cellular outcomes. In HeLa cancer cells, this compound inhibits FGFR1, a key driver of proliferation and survival, leading to membrane damage, oxidative stress, DNA fragmentation, and apoptosis [2]. Conversely, in normal pancreatic β-cells, this compound inhibits the kinase FRK/RAK. This inhibition blocks a key step in the cell death pathway triggered by inflammatory cytokines (like IL-1β and IFN-γ), thereby protecting the cells from death [3] [4].
Here are methodologies for key applications of this compound cited in the literature.
This protocol is adapted from a study investigating the antiproliferative effects of this compound [2].
This protocol is based on studies using this compound to protect islet cells from cytokine-induced death [3] [4].
Here are solutions to common problems researchers might encounter.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Lack of Effect | Low activity or degradation of compound; off-target pathway. | Confirm compound solubility and prepare fresh stock solutions. Validate with a positive control (e.g., PD166866 for FGFR1). Use siRNA knockdown to confirm target specificity [3] [2]. |
| High Background Cytotoxicity | Serum starvation or solvent toxicity. | Ensure serum concentration is appropriate for cell survival. Keep final DMSO concentration low (e.g., <0.1%). Include a vehicle control in all experiments. |
| Inconsistent Results Between Models | Differential kinase dependency and expression. | Do not assume universal effect. Determine baseline activity of the target pathway (e.g., FGFR, FRK) in your specific cell model before experimentation. |
The table below consolidates key quantitative findings from the literature for easy reference.
| Cell Type / Model | This compound Concentration | Reported Effect / IC₅₀ | Key Experimental Readout |
|---|---|---|---|
| HeLa (Human Cervical Cancer) [2] | 2.5 - 50 µM | ~75% cell death at 25 µM (via MTT assay) | Decreased cell viability, increased apoptosis |
| Mouse Pancreatic Islets [3] [4] | 10 - 50 µM | Significant reduction in cytokine-induced cell death | Decreased LDH release |
| Enzyme Assay (FGFR1) | Not explicitly stated in results | Potent inhibitor (relative to other compounds) [6] | Inhibition of tyrosine kinase activity |
The following table summarizes the primary biochemical and cellular activity data for SU4984, which serves as a starting point for concentration optimization [1] [2].
| Assay Type | Target | IC₅₀ / Effective Concentration | Key Experimental Conditions |
|---|---|---|---|
| Biochemical Kinase Assay | FGFR1 | 10-20 μM [1] [2] | Cell-permeable, ATP-competitive inhibitor; assay performed with 1 mM ATP [2]. |
| Cellular Autophosphorylation | FGFR1 | 20-40 μM [2] | Inhibition of aFGF-stimulated FGFR1 tyrosine autophosphorylation in NIH/3T3 cells [2]. |
| Cellular Cytotoxicity | - | 1-10 μM [2] | Kills C2 and P815 cells after 6 days of treatment [2]. |
This compound is also reported to inhibit other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR), so its effects in complex cellular environments are not specific to FGFR1 [2] [3].
Successful optimization requires considering your specific experimental conditions. The workflow below outlines the key decision points.
Unexpectedly low inhibition efficacy
High cellular toxicity at reported concentrations
High background or non-specific binding in cellular assays
| Aspect | Precautions |
|---|---|
| Storage (Lyophilized) | Store desiccated at -20°C; stable for 36 months [1]. |
| Storage (Solution) | Store solution at -20°C protected from light; use within 1 month to prevent potency loss. Aliquot to avoid repeated freeze-thaw cycles [1]. |
| Light Sensitivity | Protect from light during storage and experiments. Solution storage instructions indicate photosensitivity [1]. |
| Reconstitution | Soluble in DMSO to 50 mg/mL (149.98 mM). Solution may require ultrasonication [1]. |
| Property / Aspect | Description |
|---|---|
| CAS Number | 186610-89-9 [1]. |
| Molecular Weight | 333.38 g/mol [1]. |
| Mechanism of Action | Cell-permeable, reversible, ATP-competitive inhibitor of FGFR1 (IC50 = 10-20 µM). Also inhibits PDGFR and IGF-1R [1] [2]. |
| Appearance | White to yellow solid [1]. |
| Intended Use | For research use only. Not for human drug use. [3] [1]. |
| Safety Notice | No specific safety data provided in search results. Handle with standard lab precautions. Consult material safety data sheet (MSDS) for safe handling procedures. |
This protocol outlines the use of this compound to inhibit acidic FGF-stimulated FGFR1 tyrosine autophosphorylation in NIH3T3 cells, based on cited research [1].
1. Cell Preparation
2. Pre-treatment with this compound
3. Stimulation and Inhibition
4. Analysis
Q1: Why is it crucial to protect this compound from light? While the exact degradation pathway isn't detailed, the supplier's specific instruction to store the solution "protected from light" strongly indicates that exposure to light can cause photodegradation, leading to a loss of chemical potency and unreliable experimental results [1].
Q2: What is the best practice for preparing and storing a stock solution of this compound?
Q3: My experimental results with this compound are inconsistent. What should I check? First, verify your handling and storage procedures:
A vehicle control is a preparation containing all the solvents and agents used to dissolve the compound, except for the compound itself. It is essential for confirming that any observed biological effects are due to the compound and not the solvent.
Based on the manufacturer's information, here is the solubility and recommended preparation method for SU4984.
Solubility and Stock Solution Preparation
| Aspect | Details |
|---|---|
| Molecular Weight | 333.38 g/mol [1] [2] |
| Primary Solvent | DMSO [1] [2] |
| Solubility in DMSO | ~50 mg/mL (~149.98 mM) [1] |
| Recommended Stock Concentration | 40 mg/mL (in DMSO) [2] |
Preparation Method: For a 10 mM stock solution, you can dissolve 3.33 mg of this compound in 1 mL of DMSO. Sonication is recommended to aid dissolution [2].
The table below summarizes a formulation for in vivo studies, adapted from the supplier's documentation. Important Note: This is a general example. You must optimize the formulation for your specific experimental system [1].
| Step | Solvent/Agent | Volume | Concentration/Note |
|---|---|---|---|
| 1 | DMSO Stock Solution | 100 µL | e.g., 50 mg/mL |
| 2 | 20% SBE-β-CD in Saline | 900 µL | Added sequentially after DMSO |
| Final Concentration | 1 mL | 5 mg/mL (15.00 mM), suspension |
Vehicle Control Preparation: To prepare the vehicle control, follow the exact steps above, using pure DMSO instead of the this compound stock solution and maintaining the same volumes of all other components.
To provide more context for your experiments, here is some background on this compound and a cited experimental protocol.
Mode of Action and Usage: this compound is a cell-permeable, ATP-competitive, and reversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 10-20 μM [2]. It is used in cancer-related research to suppress kinase activity and receptor autophosphorylation [1].
Cited Experimental Protocol: The following cell-based assay protocol is adapted from the supplier's documentation [1].
To clarify the biological context of your work, the following diagram illustrates the signaling pathway inhibited by this compound, based on its known targets [1] [3] [2].
The cellular toxicity of this compound is not defined by a single universal threshold but is instead highly dependent on your specific experimental system. The table below summarizes key toxicity findings from various studies to guide your experimental planning.
| Cell Type / System | Reported Effect & Concentration | Experimental Context / Key Finding |
|---|---|---|
| Neoplastic Mast Cells [1] | Cell death at 1-10 μM | 6-day treatment; effect correlates with inhibition of constitutively activated KIT mutants. |
| NIH 3T3 Cells [2] [3] | Inhibition of aFGF-stimulated FGFR1 autophosphorylation (IC₅₀: 20-40 μM) | 5-minute treatment; measures inhibition of receptor phosphorylation rather than direct cell death. |
| HUVECs (Endothelial) [4] | Used at 10-50 μM | Studied for its inhibitory effect on FGFR1 to block FGF2-mediated network formation and proliferation; not a direct toxicity assay. |
| Pancreatic Islets [5] | Reduced cytokine-induced cell death | Used as a tool to inhibit FRK/RAK kinase, demonstrating a protective effect against specific cytotoxic stimuli. |
Here are detailed methodologies for common experiments involving this compound, as cited in the literature. Adhering to these protocols will help ensure the reproducibility of your results.
This protocol is used to confirm the direct inhibitory activity of this compound on its primary target, FGFR1 [2] [3].
This protocol demonstrates the cytotoxic application of this compound in a disease-relevant model [1].
This compound exerts its cellular effects by inhibiting specific receptor tyrosine kinases (RTKs). The diagram below illustrates its primary mechanism and the downstream consequences that can lead to cellular toxicity in sensitive models.
This compound is a protein tyrosine kinase inhibitor utilized in cancer research. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Primary Target | Fibroblast Growth Factor Receptor 1 (FGFR1) [1] |
| IC₅₀ for FGFR1 | 10-20 μM [1] |
| Other Targets | Platelet-derived growth factor receptor (PDGFR) and Insulin receptor (IR) [1] |
| CAS Number | 186610-89-9 [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| Molecular Weight | 333.38 g/mol [1] |
| Core Structure | Oxindole (Indolin-2-one) [2] [3] [4] |
| Research Application | For research use only. Not for human consumption or diagnostic use [1] [3]. |
This compound is a well-known FGFR inhibitor based on an oxindole core, which is a common scaffold in kinase inhibitor research [2] [4].
The following diagram illustrates the general signaling pathway that this compound inhibits and its binding location.
Proper preparation and storage are critical for experimental reproducibility.
The following methodology is adapted from assays used to characterize this compound [1].
Here are solutions to common issues researchers might encounter.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low potency in cellular assay | Low cellular permeability or stability | Verify compound solubility and use fresh stock solutions. Consider using a delivery vehicle like SBE-β-CD for in vitro work [1]. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound | DMSO stock should be added to buffer immediately before use with brief vortexing or sonication. Do not exceed the solubility limit in your final assay medium [1]. |
| Unexpected off-target effects | Inhibition of PDGFR or IR [1] | Include additional control experiments to rule out effects mediated by these other known targets of this compound. |
| Inconsistent results between replicates | Compound degradation or improper storage | Use a fresh aliquot from stock. Ensure stock solution is protected from light and has not undergone multiple freeze-thaw cycles [1]. |
Is this compound selective for FGFR1? No. While it was initially identified as an FGFR1 inhibitor, this compound also shows activity against other tyrosine kinase receptors, including the platelet-derived growth factor receptor and the insulin receptor. It has low affinity for FGFR4 [1] [2].
What is a typical starting concentration for cellular assays? Based on its IC₅₀, experiments often use this compound in the range of 5-100 μM [1]. A dose-response curve (e.g., from 5 μM to 90 μM) should be established for each new cell system.
What is the significance of the oxindole core? The oxindole (indolin-2-one) structure is a privileged scaffold in kinase inhibitor design. It mimics the adenine ring of ATP and is key to forming hydrogen bonds in the hinge region of the kinase ATP-binding site [2] [3] [4].
Where can I find the crystal structure of this compound bound to FGFR1? The crystal structure of the tyrosine kinase domain of FGFR1 in complex with this compound was solved by Mohammadi et al. (1997) and is a key reference for understanding its binding mode and for structure-based drug design [2].
| Feature | SU4984 | SU5402 |
|---|---|---|
| Primary Target | FGFR1 [1] | FGFR1 [2] |
| IC₅₀ for FGFR1 | 10-20 μM [1] | 10-20 μM [2] |
| Mechanism | ATP-competitive tyrosine kinase inhibitor [1] | Cell-permeable, reversible, ATP-competitive inhibitor [2] |
| Selectivity Profile | Also inhibits PDGFR and the Insulin Receptor [1]. | More selective; weak inhibitor of PDGFR and does not inhibit the Insulin Receptor or EGFR [2]. |
| Cellular Effects | Inhibits aFGF-induced FGFR1 autophosphorylation (IC₅₀ 20-40 μM); reduces tyrosine phosphorylation of KIT receptor; cytotoxic to certain cell lines [1]. | Inhibits aFGF-induced tyrosine phosphorylation of ERK1/ERK2 (IC₅₀ 10-20 μM) [2]. |
| Solubility | 50 mg/mL in DMSO (149.98 mM) [1] | 25 mg/mL in DMSO [2] |
| Molecular Weight | 333.38 g/mol [1] | Information not specified in search results |
| CAS Number | 186610-89-9 [1] | 215543-92-3 [2] |
The effects of these inhibitors have been observed in various experimental models, which can guide your protocol development.
Based on the literature, here are some points to consider for your experimental planning:
The diagram below outlines a general workflow for assessing FGFR inhibitor activity in a cell-based setting, integrating key steps from the research.
This protocol is a foundational framework. You will need to optimize critical steps like inhibitor concentration, treatment duration, and the choice of FGF ligand based on your specific cell system and research objectives.
According to van Gunsteren and Mark, the validity of a molecular dynamics simulation depends on five key aspects [1]. You can use this framework to design or evaluate any simulation study, including one for SU4984.
| Validation Aspect | Key Considerations |
|---|---|
| Theory/Model Quality | Appropriateness of the physical model for the system and research question. |
| Force Field Accuracy | Accuracy of the interatomic interaction functions (force field) used. |
| Sampling & Statistics | Degree of conformational sampling, statistical convergence, and simulation length. |
| Software Quality | Reliability and numerical accuracy of the simulation software. |
| User Competence | Correct application of the software and accurate interpretation of results. |
Since this compound is an isatin-derived compound [2], the validation methodologies from recent studies on similar molecules provide a practical blueprint.
The workflow below summarizes the key stages of a typical MD-guided drug discovery and validation process.
Given the lack of direct information on this compound, here are steps you can take:
While designed as an FGFR1 inhibitor, this compound also shows activity against other receptor tyrosine kinases, which is important for understanding its selectivity [1].
| Target Kinase | Reported Effect |
|---|---|
| FGFR1 | Inhibits activity [2]. |
| PDGFR (Platelet-Derived Growth Factor Receptor) | Inhibits activity [2]. |
| InsR (Insulin Receptor) | Inhibits activity [2]. |
| EGFR (Epidermal Growth Factor Receptor) | Does not inhibit activity [2]. |
The binding mechanism of this compound to FGFR1 has been visually confirmed through X-ray crystallography. The co-crystal structure (PDB ID: 1AGW) reveals how this compound fits into the ATP-binding site of the kinase domain [3].
The following diagram illustrates the primary FGFR1 signaling pathway and the point of inhibition by this compound.
This compound represents an early foundational compound. Compared to other inhibitors, its potency is moderate, but it helped establish the oxindole scaffold for kinase inhibitor development [4] [5].
| Inhibitor | Reported IC₅₀ for FGFR1 | Key Characteristics |
|---|---|---|
| This compound | 10 - 20 μM [2] | Early, first-generation inhibitor; oxindole core; moderate potency and selectivity [5]. |
| SU5402 | 10 - 20 μM [2] | Similar to this compound but with improved selectivity profile (e.g., does not inhibit InsR) [2]. |
| PD173074 | Nanomolar range [2] | Highly potent and selective; >1000-fold selectivity over other kinases like Src and InsR [2]. |
| PD166866 | ~100x more active than this compound [4] | Synthetic inhibitor with significantly higher potency; clear anti-proliferative effects in cell studies [4]. |
The primary data for this compound was generated using standard biochemical and structural biology techniques.
The workflow for obtaining the experimental data on this compound binding is summarized below.
| Feature | SU4984 | Nintedanib |
|---|---|---|
| Alternative Name(s) | Not widely available | BIBF 1120, Vargatef, Ofev [1] |
| Primary Role | Early, selective FGFR1 research compound [2] | Clinically approved therapeutic drug [1] |
| Kinase Target Profile | FGFR1 (selective) [2] | VEGFR1-3, FGFR1-3, PDGFRα/β (broad multi-kinase inhibitor). Also targets FLT3, Src, and Lck [1] [3] [4]. |
| Key Indications | Research tool; no clinical approvals [2] | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated ILD, Progressive Fibrosing ILDs, with docetaxel for Adenocarcinoma NSCLC [1] [3]. |
| Mechanism of Action | Binds ATP-binding site of FGFR1; oxindole core occupies adenine region [2] | Competitively binds ATP-binding pocket of target receptors, inhibiting pro-fibrotic and pro-angiogenic signaling [3] [4]. |
| Experimental Efficacy Data | Crystal structure with FGFR1 tyrosine kinase domain revealed binding mode [2] | Slows decline of forced vital capacity in IPF patients; anti-fibrotic and anti-angiogenic effects in vitro and in vivo [5] [6] [4]. |
| Clinical Status | Pre-clinical research compound [2] | Approved by FDA and other agencies (since 2014); in Phase III/IV trials for continued efficacy and safety [1] [5]. |
The experimental approaches used to study these compounds reflect their different stages of development and applications.
For this compound (Historical & Structural Studies): The key methodology involved protein crystallography. The tyrosine kinase domain of FGFR1 was co-crystallized with this compound, allowing researchers to determine its high-resolution three-dimensional structure. This revealed that the oxindole core of the molecule occupies the adenine-binding region of the ATP pocket, with its pendant phenyl ring making specific contacts with residues like Ala564 in the hinge region of the kinase [2].
For Nintedanib (Mechanistic & Efficacy Studies): A wider array of experimental protocols is used:
The following diagram illustrates the key signaling pathways and cellular processes inhibited by nintedanib, which underlie its therapeutic effects:
Nintedanib's primary mechanism involves competitively inhibiting key receptor tyrosine kinases (RTKs) in the ATP-binding pocket, thereby disrupting downstream signaling cascades that drive fibrosis and angiogenesis [3] [4].
| Compound Name | Primary Target(s) | Key Pharmacological Characteristics | Research Applications |
|---|
| This compound | FGFR1 (IC₅₀: 10-20 μM), PDGFR, InsR [1] [2] | - Early indolinone class inhibitor.
The data in the table is generated through standardized experimental protocols. Here are the core methodologies used in the studies cited.
Molecular Docking and Structure-Based Design
The diagram below illustrates this virtual screening workflow for identifying potential inhibitors.
In Vitro Biochemical and Cellular Assays
The following diagram outlines a typical process for experimentally validating a potential kinase inhibitor.